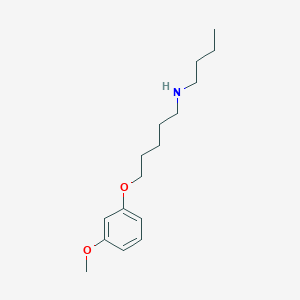![molecular formula C17H18FNO3 B5220537 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, commonly known as '18F-FPEB', is a radioligand that is used in positron emission tomography (PET) imaging. It is a highly selective and potent ligand for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. The purpose of
作用機序
18F-FPEB binds specifically to the allosteric site of mGluR5, which results in the modulation of receptor activity. The binding of 18F-FPEB to mGluR5 enhances the coupling of the receptor to G proteins, which leads to downstream signaling events. The activation of mGluR5 has been shown to regulate synaptic plasticity, neuronal excitability, and neurotransmitter release, which are crucial for normal brain function.
Biochemical and Physiological Effects:
The binding of 18F-FPEB to mGluR5 has been shown to have various biochemical and physiological effects. For example, studies have demonstrated that the activation of mGluR5 can enhance long-term potentiation (LTP), which is a form of synaptic plasticity that is important for learning and memory. Additionally, mGluR5 activation can increase the release of dopamine in the striatum, which is involved in reward processing and addiction.
実験室実験の利点と制限
One of the main advantages of using 18F-FPEB in lab experiments is its high selectivity and affinity for mGluR5. This allows for accurate measurement of mGluR5 density and distribution in the brain, which is important for understanding the role of mGluR5 in various neurological and psychiatric disorders. However, one of the limitations of using 18F-FPEB is its short half-life, which requires the use of specialized N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging equipment and facilities.
将来の方向性
There are several future directions for the use of 18F-FPEB in scientific research. One potential direction is the development of novel therapeutic strategies that target mGluR5 in various neurological and psychiatric disorders. Additionally, studies are needed to investigate the role of mGluR5 in other physiological processes, such as pain perception and immune function. Finally, the use of 18F-FPEB in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of brain function and dysfunction.
合成法
The synthesis of 18F-FPEB involves the reaction of a precursor molecule, N-[1-(3,4-dimethoxyphenyl)ethyl]-2-bromoacetamide, with [18F]fluoride ion. The reaction is carried out using a specialized automated synthesis module, which ensures high purity and yield of the final product. The entire synthesis process takes approximately 50 minutes, and the resulting 18F-FPEB is suitable for N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging studies.
科学的研究の応用
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging using 18F-FPEB has been extensively used in preclinical and clinical studies to investigate the role of mGluR5 in various neurological and psychiatric disorders. For example, studies have shown that mGluR5 is involved in the pathophysiology of depression, anxiety, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. By using 18F-FPEB N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging, researchers can non-invasively measure the density and distribution of mGluR5 in the brain, which can help in the development of novel therapeutic strategies.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-11(12-8-9-15(21-2)16(10-12)22-3)19-17(20)13-6-4-5-7-14(13)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLJTXQKGBSKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)
![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220484.png)
![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5220543.png)
